molecular formula C10H17ClN4O2 B7883853 (1R,2S)-methyl 2-(5-amino-1H-1,2,4-triazol-3-yl)cyclohexanecarboxylate hydrochloride

(1R,2S)-methyl 2-(5-amino-1H-1,2,4-triazol-3-yl)cyclohexanecarboxylate hydrochloride

Cat. No.: B7883853
M. Wt: 260.72 g/mol
InChI Key: LUXYDFXMBOYVKP-UOERWJHTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-Methyl 2-(5-amino-1H-1,2,4-triazol-3-yl)cyclohexanecarboxylate hydrochloride: is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and material science. The specific compound has shown promise in scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effective production. Purification steps such as recrystallization or chromatography would be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using amines or other nucleophiles.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

  • Medicine: It has shown promise as an antimicrobial and antifungal agent, making it a candidate for developing new drugs.

  • Biology: Its biological activity has been explored in various biological assays, including cytotoxicity studies.

  • Industry: The compound's unique properties may be useful in the development of new materials or chemical processes.

Mechanism of Action

(1R,2S)-Methyl 2-(5-amino-1H-1,2,4-triazol-3-yl)cyclohexanecarboxylate hydrochloride: can be compared to other similar compounds such as 1,2,4-triazole derivatives and cyclohexanecarboxylate derivatives . Its uniqueness lies in its specific stereochemistry and the presence of the amino group on the triazole ring, which may confer distinct biological activities and properties.

Comparison with Similar Compounds

  • 1,2,4-Triazole derivatives

  • Cyclohexanecarboxylate derivatives

  • Other amino-substituted triazoles

This compound's unique structural features and potential applications make it a valuable subject of scientific research and industrial interest. Further studies are needed to fully explore its capabilities and optimize its use in various fields.

Properties

IUPAC Name

methyl (1R,2S)-2-(3-amino-1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2.ClH/c1-16-9(15)7-5-3-2-4-6(7)8-12-10(11)14-13-8;/h6-7H,2-5H2,1H3,(H3,11,12,13,14);1H/t6-,7+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXYDFXMBOYVKP-UOERWJHTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCC1C2=NC(=NN2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCCC[C@@H]1C2=NC(=NN2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.